molecular formula C19H15Cl2NO2 B1420648 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-42-2

6-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1420648
CAS No.: 1160263-42-2
M. Wt: 360.2 g/mol
InChI Key: JVMGUGZKTJTEBZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride typically involves the chlorination of 2-(3-propoxyphenyl)quinoline-4-carboxylic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

  • Dissolve 2-(3-propoxyphenyl)quinoline-4-carboxylic acid in anhydrous dichloromethane.
  • Add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.
  • Reflux the reaction mixture for several hours until the evolution of gas ceases.
  • Remove the solvent under reduced pressure to obtain the crude product.
  • Purify the product by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with efficient stirring and temperature control systems .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Carboxylic acid: Formed from hydrolysis.

    Alcohol: Formed from reduction.

Scientific Research Applications

6-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride is used in various scientific research applications, including:

    Proteomics: As a reagent for the modification of proteins and peptides.

    Medicinal chemistry: As an intermediate in the synthesis of potential therapeutic agents.

    Biological studies: For studying the interactions of quinoline derivatives with biological targets.

    Industrial applications: As a precursor for the synthesis of other quinoline-based compounds.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in the modification of proteins and peptides in proteomics research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propoxy group at the 3-position of the phenyl ring influences its reactivity and interactions with biological targets .

Properties

IUPAC Name

6-chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO2/c1-2-8-24-14-5-3-4-12(9-14)18-11-16(19(21)23)15-10-13(20)6-7-17(15)22-18/h3-7,9-11H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMGUGZKTJTEBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101197809
Record name 6-Chloro-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101197809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160263-42-2
Record name 6-Chloro-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160263-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101197809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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